molecular formula C12H15N3OS B3277928 (4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone CAS No. 668480-03-3

(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone

Cat. No. B3277928
CAS RN: 668480-03-3
M. Wt: 249.33 g/mol
InChI Key: CSKIZXZBVMAUCD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It is related to 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), which is used in the treatment of schizophrenia and related psychoses .


Synthesis Analysis

A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .


Chemical Reactions Analysis

The anti-inflammatory activity of a new piperazine compound was evaluated using the models of paw oedema and pleurisy induced by carrageenan . Some inflammatory parameters were evaluated, including cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate .

Safety and Hazards

The acute oral systemic toxicity of a new piperazine compound in mice was evaluated through the neutral red uptake (nru) assay . It was classified in GHS category 300 < LD50 < 2000 mg/kg .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-14-3-5-15(6-4-14)12(16)10-8-11-9(13-10)2-7-17-11/h2,7-8,13H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIZXZBVMAUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
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(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
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(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
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(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
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(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Reactant of Route 6
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone

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